molecular formula C24H14BrClN4OS B389186 (4Z)-10-bromo-4-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

(4Z)-10-bromo-4-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

Cat. No.: B389186
M. Wt: 521.8g/mol
InChI Key: SVGNKABHTPDTLA-NKVSQWTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2Z)-7-bromo-2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one is a complex organic molecule that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-bromo-2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions would be scaled up for industrial production, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-bromo-2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[2’,3’2,3]imidazo[4,5-b]pyridin-3(2H)-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions may result in the replacement of specific functional groups with new ones.

Scientific Research Applications

(2Z)-7-bromo-2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[2’,3’2,3]imidazo[4,5-b]pyridin-3(2H)-one: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2Z)-7-bromo-2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one involves its interactions with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors involved in various biological processes. For example, thiazole derivatives have been shown to inhibit the aggregation factor of human platelets, urokinase, and poly(ADP-ribose) polymerase-1 . These interactions can lead to a range of biological effects, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities.

Comparison with Similar Compounds

(2Z)-7-bromo-2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[2’,3’2,3]imidazo[4,5-b]pyridin-3(2H)-one: can be compared with other similar compounds, such as:

The uniqueness of (2Z)-7-bromo-2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one

Properties

Molecular Formula

C24H14BrClN4OS

Molecular Weight

521.8g/mol

IUPAC Name

(4Z)-10-bromo-4-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

InChI

InChI=1S/C24H14BrClN4OS/c25-16-10-19-22(27-11-16)30-23(31)21(32-24(30)28-19)9-15-13-29(20-4-2-1-3-18(15)20)12-14-5-7-17(26)8-6-14/h1-11,13H,12H2/b21-9-

InChI Key

SVGNKABHTPDTLA-NKVSQWTQSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=C4C(=O)N5C6=C(C=C(C=N6)Br)N=C5S4

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)/C=C\4/C(=O)N5C6=C(C=C(C=N6)Br)N=C5S4

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=C4C(=O)N5C6=C(C=C(C=N6)Br)N=C5S4

Origin of Product

United States

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